molecular formula C15H33ClSn B166843 Chloro(tripentyl)stannane CAS No. 3342-67-4

Chloro(tripentyl)stannane

Cat. No. B166843
CAS RN: 3342-67-4
M. Wt: 367.6 g/mol
InChI Key: LKGICXFRDGZQHA-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The molecular structure of Chloro(tripentyl)stannane consists of a tin atom bonded to three pentyl groups and one chlorine atom . The InChI representation of the molecule is InChI=1S/3C5H11.ClH.Sn/c3*1-3-5-4-2;;/h3*1,3-5H2,2H3;1H;/q;;;;+1/p-1 .


Physical And Chemical Properties Analysis

Chloro(tripentyl)stannane has a molecular weight of 367.6 g/mol . It has 0 hydrogen bond donors, 0 hydrogen bond acceptors, and 12 rotatable bonds . The exact mass is 368.129281 g/mol, and the monoisotopic mass is also 368.129281 g/mol . The topological polar surface area is 0 Ų .

Scientific Research Applications

Organometallic Synthesis

Chloro(tripentyl)stannane is used in the synthesis of organometallic compounds. For instance, in one study, the reaction of trichloro(mesityl)stannane with 2,4,6-tri-t-butylphenyllithium led to the formation of a sterically congested stannacyclobutene derivative, highlighting its role in creating complex organotin structures with potential applications in materials science and catalysis (Weidenbruch et al., 1991).

Chemical Intermediates

Chloro(tripentyl)stannane and related compounds have been studied as chemical intermediates. For instance, dibisyl(flourenylidene)stannene, derived from the corresponding chloro-stannanes, was identified as an extremely air-sensitive compound, showcasing the reactive nature and potential utility of these compounds in advanced chemical synthesis (Anselme et al., 1991).

properties

IUPAC Name

chloro(tripentyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H11.ClH.Sn/c3*1-3-5-4-2;;/h3*1,3-5H2,2H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGICXFRDGZQHA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[Sn](CCCCC)(CCCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501034819
Record name Chlorotripentyltin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501034819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro(tripentyl)stannane

CAS RN

3342-67-4
Record name Chlorotripentyltin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3342-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, chlorotripentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003342674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorotripentyltin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501034819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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